molecular formula C8H9N3 B1525299 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190320-15-0

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B1525299
CAS No.: 1190320-15-0
M. Wt: 147.18 g/mol
InChI Key: MNTCBIKDERKVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine is a nitrogen-containing heterocyclic aromatic organic compound

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from pyrrole and appropriate halides

  • Industrial Production Methods: On an industrial scale, the synthesis often involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxides.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at different positions of the pyrrolopyridine ring can lead to a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and KMnO4 (potassium permanganate).

  • Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.

  • Substitution: Various halogenating agents (e.g., Br2, Cl2) and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: N-oxide derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Halogenated and alkylated derivatives.

Biochemical Analysis

Biochemical Properties

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to inhibit or activate specific enzymes makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the migration and invasion abilities of certain cancer cells . This inhibition is achieved through the modulation of signaling pathways such as the fibroblast growth factor receptor pathway, which plays a critical role in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of fibroblast growth factor receptors by binding to their active sites . This binding prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound can influence gene expression by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and migration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic effect without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activities.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of new drugs targeting various diseases. Medicine: Research has indicated its potential use in the treatment of conditions such as diabetes, cancer, and inflammation. Industry: Its derivatives are used in the production of materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

  • 1H-Pyrazolo[3,4-b]pyridines: These compounds also belong to the pyridine family and have been studied for their biomedical applications.

  • 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives: These compounds are known for their glucose-lowering effects.

Uniqueness: 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine stands out due to its specific structural features and the diversity of its derivatives, which allow for a wide range of applications in various fields.

This compound's versatility and potential make it a valuable subject of study in both academic and industrial research. Its applications in medicine, industry, and biological research continue to expand, highlighting its importance in the scientific community.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTCBIKDERKVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272006
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-15-0
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 3
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 4
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 5
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 6
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.